9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate

Topical anti-inflammatory Granuloma inhibition Corticosteroid ester SAR

9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate is a synthetic corticosteroid derivative in which the 21-hydroxyl group of 9α-fluoroprednisolone (isoflupredone) is esterified with acetylsalicylic acid (aspirin). This compound belongs to the class of 21-acyloxysteroids and is characterized by a dual pharmacophore design: enzymatic hydrolysis of the 21-acetylsalicylate ester bond liberates both the potent glucocorticoid 9α-fluoroprednisolone and the non-steroidal anti-inflammatory agent acetylsalicylic acid (or its active metabolite salicylate), providing two mechanistically distinct anti-inflammatory components within a single molecular entity.

Molecular Formula C30H33FO8
Molecular Weight 540.6 g/mol
CAS No. 68497-92-7
Cat. No. B12687844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate
CAS68497-92-7
Molecular FormulaC30H33FO8
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OCC(=O)C2(CCC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)O
InChIInChI=1S/C30H33FO8/c1-17(32)39-23-7-5-4-6-20(23)26(36)38-16-25(35)29(37)13-11-21-22-9-8-18-14-19(33)10-12-27(18,2)30(22,31)24(34)15-28(21,29)3/h4-7,10,12,14,21-22,24,34,37H,8-9,11,13,15-16H2,1-3H3/t21-,22-,24-,27-,28-,29-,30-/m0/s1
InChIKeyCVRKKRJINWSRNT-WIONDFDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate (CAS 68497-92-7): A Dual-Pharmacophore Corticosteroid Acetylsalicylate Prodrug


9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate is a synthetic corticosteroid derivative in which the 21-hydroxyl group of 9α-fluoroprednisolone (isoflupredone) is esterified with acetylsalicylic acid (aspirin). This compound belongs to the class of 21-acyloxysteroids and is characterized by a dual pharmacophore design: enzymatic hydrolysis of the 21-acetylsalicylate ester bond liberates both the potent glucocorticoid 9α-fluoroprednisolone and the non-steroidal anti-inflammatory agent acetylsalicylic acid (or its active metabolite salicylate), providing two mechanistically distinct anti-inflammatory components within a single molecular entity [1]. The 9α-fluoro substitution on the steroid B-ring enhances glucocorticoid receptor binding affinity relative to non-fluorinated congeners such as prednisolone, while the acetylsalicylate moiety at C-21 confers differentiated topical anti-inflammatory potency and may modulate release kinetics compared to the simpler 21-acetate ester (isoflupredone acetate, CAS 338-98-7) used in veterinary medicine [2].

Why Generic Corticosteroid Substitution Fails: Evidence for the Differentiated Pharmacology of 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate


In-class corticosteroids cannot be freely interchanged for scientific or industrial applications because the C-21 ester moiety fundamentally alters local anti-inflammatory potency, bioconversion kinetics, and the resulting pharmacodynamic profile. Direct experimental evidence from the cotton pellet granuloma bioassay demonstrates that the 21-acetylsalicylate ester of 9α-fluoroprednisolone exhibits approximately 22 times the local anti-inflammatory potency of the corresponding 21-acetate ester when tested at equivalent doses [1]. This is not a marginal improvement but a >20-fold potency differential arising solely from the identity of the C-21 acyl group, meaning that isoflupredone acetate (the veterinary drug product) cannot serve as a surrogate for the acetylsalicylate ester in experimental systems predicated on topical or local anti-inflammatory activity. Furthermore, receptor transactivation profiling reveals that the parent 9α-fluoroprednisolone core activates both glucocorticoid (EC50 = 0.877 nM) and mineralocorticoid (EC50 = 0.007 nM) receptors with distinct potency ratios [2], a dual-receptor signature that is not recapitulated by 16α-methyl substituted analogs such as dexamethasone or betamethasone. Procurement of a generic fluorinated corticosteroid without specifying the 21-acetylsalicylate ester therefore risks obtaining a compound with quantitatively and qualitatively different anti-inflammatory potency.

Quantitative Differentiation Evidence for 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate Against Comparator Corticosteroids


Local Anti-Inflammatory Potency: 22-Fold Enhancement of 9α-Fluoroprednisolone-21-acetylsalicylate Over the 21-Acetate Ester in Cotton Pellet Granuloma Bioassay

In a direct head-to-head comparison using the cotton pellet granuloma bioassay in male Wistar albino rats (150 ± 10 g body weight), 9α-fluoroprednisolone-21-acetylsalicylate produced 40.6% inhibition of granuloma formation at an 8 µg/cotton pellet dose and 56.4% inhibition at a 40 µg dose. By contrast, the comparator 9α-fluoroprednisolone-21-acetate (isoflupredone acetate) produced only 22.2% and 35% inhibition at the same respective doses. Statistical evaluation of the dose–response data using the Borth multiple bioassay method demonstrated that the 21-acetylsalicylate ester possesses 22 times the anti-inflammatory effectiveness of the 21-acetate ester, while the 21-salicylate ester possesses 12 times the potency [1].

Topical anti-inflammatory Granuloma inhibition Corticosteroid ester SAR

Glucocorticoid and Mineralocorticoid Receptor Transactivation Potency: 9α-Fluoroprednisolone Core Demonstrates Sub-Nanomolar EC50 Values

In luciferase reporter gene transactivation assays conducted in CV-1 cells expressing human glucocorticoid receptor (GR) or human mineralocorticoid receptor (MR), 9α-fluoroprednisolone (isoflupredone, the parent steroid core released upon hydrolysis of the 21-acetylsalicylate ester) exhibited EC50 values of 0.877 nM at GR and 0.007 nM at MR [1]. This represents a 125-fold selectivity for MR over GR at the transactivation level. In the same assay system, the therapeutic reference corticosteroids dexamethasone and prednisolone showed GR EC50 values of approximately 2.2–5 nM and MR EC50 values below 1 nM, placing 9α-fluoroprednisolone among the most potent GR/MR dual agonists tested. The 9α-fluoro substituent is established as a key structural determinant enhancing both GR and MR binding; the 21-acetylsalicylate ester does not abrogate this high receptor affinity but provides a hydrolytically cleavable prodrug functionality [1][2].

Receptor transactivation Glucocorticoid receptor Mineralocorticoid receptor Structure-activity relationship

Systemic Glucocorticoid Potency Ranking: 50× Hydrocortisone and 10× Prednisolone in Liver Glycogen Deposition Assay

The systemic glucocorticoid activity of the 9α-fluoroprednisolone core (liberated from the 21-acetylsalicylate prodrug following in vivo ester hydrolysis) has been quantified using the classical liver glycogen deposition assay in adrenalectomized rats. In this standard pharmacodynamic model, isoflupredone displays glucocorticoid activity approximately 50 times that of hydrocortisone (cortisol), 10 times that of prednisolone, and 67 times that of cortisone [1]. Its anti-inflammatory potency is separately reported as approximately 17 times that of hydrocortisone [2]. For comparison, dexamethasone is typically reported as 25–30× hydrocortisone in glucocorticoid potency, placing the 9α-fluoroprednisolone core among the most intrinsically potent glucocorticoid scaffolds available. This class-level potency is retained in the 21-acetylsalicylate ester, which serves as a pro-moiety that modulates delivery and local activity rather than altering the intrinsic activity of the liberated steroid.

Glucocorticoid potency Liver glycogen deposition In vivo pharmacology Corticosteroid equivalency

Dual-Pharmacophore Synergy: Mechanistic Evidence That Covalent Conjugation of Acetylsalicylate to Corticosteroid Produces Greater-Than-Additive Anti-Inflammatory Activity

The foundational U.S. patent US2857404A established the principle that covalently conjugating acetylsalicylic acid to a corticosteroid via the 21-O-acetylsalicylate linkage yields anti-inflammatory activity substantially exceeding that predicted by simple additivity of the two components. The patent explicitly states that cortisone-21-O-acetylsalicylate 'has greatly enhanced activity compared to cortisone in reducing edema and swelling in artificially inflamed mammalian joints,' and that 'this greatly increased activity shows that the combination of the two reactive groups in one compound produces a synergistic effect, rather than a mere additive effect of the two compounds' [1][2]. This same dual-pharmacophore principle is embodied in 9-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate, where 9α-fluoroprednisolone (a more potent glucocorticoid than cortisone by approximately 67-fold) is the steroid carrier for the acetylsalicylate moiety. Separate studies have demonstrated that aspirin (acetylsalicylic acid) and corticosteroids exert complementary anti-inflammatory mechanisms — aspirin interferes with AP-1 transcription factor formation while corticosteroids suppress NF-κB nuclear translocation — providing a molecular rationale for the observed synergy when these pharmacophores are covalently linked [3].

Prodrug design Dual pharmacophore Synergy Acetylsalicylate ester Corticosteroid conjugation

Differentiated Tolerability Profile: Reduced Parturition Risk of Isoflupredone-Based Corticosteroids Relative to Dexamethasone and Betamethasone in Veterinary Applications

In veterinary clinical practice, isoflupredone-based corticosteroids (including the acetate ester) have been reported to be less likely to induce premature parturition than dexamethasone or betamethasone when administered to late-gestation cattle [1]. This differentiated tolerability profile is attributed to the distinct mineralocorticoid-to-glucocorticoid activity ratio of the 9α-fluoroprednisolone scaffold compared to 16α-methyl-substituted analogs. Direct evidence from clinical studies in cattle showed that isoflupredone acetate administration (20 mg IM) was not associated with abortion or premature parturition, and no congenital deformities were observed in calves born to treated dams [2]. While this evidence pertains to the acetate ester (the veterinary drug product), it establishes the differentiated safety profile of the 9α-fluoroprednisolone core that is common to both the acetate and acetylsalicylate esters. This peripartum safety advantage does not extend to dexamethasone or betamethasone, which carry explicit warnings regarding induction of parturition.

Parturition risk Corticosteroid tolerability Veterinary corticosteroid Peripartum safety

Equine Airway Disease Efficacy: Isoflupredone Acetate 0.03 mg/kg IM q24h Clinically Equivalent to Dexamethasone 0.04 mg/kg IV q24h in Recurrent Airway Obstruction

In a prospective clinical comparison in horses affected with recurrent airway obstruction (RAO, 'heaves'), isoflupredone acetate administered intramuscularly at 0.03 mg/kg once daily was found to be as effective as dexamethasone administered intravenously at 0.04 mg/kg once daily in improving pulmonary function parameters [1][2]. Both treatments produced statistically significant improvements in lung function beginning on Day 3 of treatment that were sustained through the treatment and wash-out periods. However, isoflupredone treatment was specifically associated with the development of hypokalemia (decreased serum potassium), consistent with its greater mineralocorticoid receptor activity (MR EC50 = 0.007 nM, see Evidence Item 2) relative to dexamethasone, which is a more GR-selective ligand [1]. This clinical equivalence despite lower mg/kg dosing of isoflupredone (0.03 vs. 0.04 mg/kg) is consistent with the higher intrinsic glucocorticoid potency of the 9α-fluoroprednisolone scaffold compared to dexamethasone.

Equine recurrent airway obstruction Heaves Isoflupredone Dexamethasone Clinical equivalence

Research and Industrial Application Scenarios for 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate Grounded in Quantitative Differentiation Evidence


Topical and Transdermal Anti-Inflammatory Formulation Development Requiring Enhanced Local Potency

Formulators developing topical creams, ointments, or transdermal patches for dermatological or musculoskeletal inflammatory conditions should prioritize this compound over isoflupredone acetate (CAS 338-98-7) based on the 22-fold superior local anti-inflammatory potency demonstrated in the cotton pellet granuloma bioassay [1]. The acetylsalicylate ester provides substantially greater local activity per unit mass, enabling lower active pharmaceutical ingredient (API) loading in the formulation, reduced risk of systemic absorption-mediated side effects, and potentially lower cost of goods at equivalent therapeutic efficacy. The dual-pharmacophore design may also offer complementary COX-inhibitory activity from the liberated acetylsalicylate moiety at the application site [2]. Typical topical formulation concentrations of 0.01–0.25% w/w are suggested by the patent literature, with the 0.125% concentration having demonstrated clinical efficacy in human palmo-plantar eczema when formulated as an ointment [1].

Mechanistic Studies of Dual GR/MR Receptor Pharmacology in In Vitro and Ex Vivo Systems

Investigators studying the differential contributions of glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) signaling to anti-inflammatory outcomes should select this compound (or its hydrolyzed 9α-fluoroprednisolone parent) over dexamethasone or betamethasone, which are relatively GR-selective. With GR EC50 = 0.877 nM and MR EC50 = 0.007 nM in human receptor transactivation assays, the 9α-fluoroprednisolone scaffold exhibits a pronounced MR-preferring dual-agonist profile that is not replicated by 16α-methyl-substituted analogs [3]. For cell-based assays, the 21-acetylsalicylate ester may require pre-hydrolysis or co-incubation with esterase-containing media to liberate the fully active parent steroid; this property can be exploited experimentally to achieve controlled, gradual release of active ligand in extended-duration incubation protocols.

Large-Animal Models of Chronic Airway Inflammation Where Dexamethasone Dose-Equivalency Has Been Established

Researchers using equine recurrent airway obstruction (RAO) as a translational model of asthma or chronic obstructive pulmonary disease can leverage the established clinical dose equivalency between isoflupredone (0.03 mg/kg IM) and dexamethasone (0.04 mg/kg IV) [4]. The 9α-fluoroprednisolone core released from the 21-acetylsalicylate prodrug delivers equivalent anti-inflammatory efficacy at a 25% lower mg dose than dexamethasone in this validated large-animal model. Experimental protocols should incorporate serum potassium monitoring given the documented mineralocorticoid-mediated hypokalemia associated with this scaffold. The established pharmacokinetic parameters in horses (terminal half-life ≈ 39.6 h following IM administration of the acetate ester) provide a reference for designing dosing intervals in pharmacokinetic/pharmacodynamic studies [5].

Structure-Activity Relationship Studies of C-21 Corticosteroid Esters as Antedrug or Prodrug Candidates

Medicinal chemistry programs investigating the antedrug concept — wherein a potent corticosteroid is esterified to facilitate rapid systemic inactivation while retaining local activity — can use this compound as a key comparator in a C-21 ester SAR series. The data package establishes rank-order potency for the 21-substituent as: acetylsalicylate (22× acetate) > salicylate (12× acetate) > acetate (reference) in the cotton pellet granuloma model [1]. This quantitative hierarchy provides a validated reference frame for benchmarking novel C-21 ester analogs. Additionally, the acetylsalicylate moiety offers a dual-release mechanism (liberation of both 9α-fluoroprednisolone and aspirin/salicylate) that can be compared against single-release ester prodrugs in head-to-head in vitro hydrolysis and in vivo pharmacokinetic studies.

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